molecular formula C22H16BrN3 B11524332 2-Bromo-5-(2-phenylethyl)indolo[2,3-b]quinoxaline

2-Bromo-5-(2-phenylethyl)indolo[2,3-b]quinoxaline

Cat. No.: B11524332
M. Wt: 402.3 g/mol
InChI Key: VHCFIYSVDBDLCB-UHFFFAOYSA-N
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Description

9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the family of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline consists of a quinoxaline core fused with an indole ring, and it is substituted with a bromo group and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate 1,2-diamine with a 1,2-diketone. One efficient method involves the use of titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar catalytic methods. The use of recyclable catalysts and mild reaction conditions makes the process economically viable and environmentally friendly. The reaction can be conducted in large reactors with continuous monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, aryl-substituted quinoxalines can be obtained through Suzuki–Miyaura coupling.

Mechanism of Action

The mechanism of action of 9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases . This interaction disrupts signaling pathways involved in cell proliferation and survival, leading to anti-tumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromo and phenylethyl groups contribute to its ability to undergo specific substitution reactions and interact with biological targets in a unique manner.

Properties

Molecular Formula

C22H16BrN3

Molecular Weight

402.3 g/mol

IUPAC Name

9-bromo-6-(2-phenylethyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H16BrN3/c23-16-10-11-20-17(14-16)21-22(25-19-9-5-4-8-18(19)24-21)26(20)13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2

InChI Key

VHCFIYSVDBDLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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